2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound featuring a benzodiazole core substituted with dichlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized via the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions.
Acylation Reaction: The resulting benzodiazole is then subjected to an acylation reaction with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of new functional groups such as nitro or bromo groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery.
Medicine
Medicinally, compounds similar to 2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dimethylphenyl)acetamide are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
- **2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(4-methylphenyl)acetamide
- **2-[2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]-N-(2,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19Cl2N3O |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H19Cl2N3O/c1-14-7-10-19(15(2)11-14)26-22(29)13-28-21-6-4-3-5-20(21)27-23(28)17-9-8-16(24)12-18(17)25/h3-12H,13H2,1-2H3,(H,26,29) |
InChI Key |
XKVVQZLXALYYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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